Chemical structure and physical properties of Zinc, chloro(4-methoxyphenyl)-
Chemical structure and physical properties of Zinc, chloro(4-methoxyphenyl)-
An In-Depth Technical Guide to Zinc, chloro(4-methoxyphenyl)-: Synthesis, Properties, and Application in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining a Key Reagent in Cross-Coupling Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, organozinc reagents stand as pillars of innovation for their unique balance of reactivity and functional group tolerance.[1] This guide focuses on Zinc, chloro(4-methoxyphenyl)- , an arylzinc halide reagent of significant utility.
It is critical to distinguish this compound from its structural isomer, Zinc, chloro(4-methoxybenzyl)- (CAS 312693-17-7).[2][3] The subject of this guide, chloro(4-methoxyphenyl)zinc, features a direct zinc-to-aromatic carbon bond (Csp²-Zn), making it a quintessential reagent for Negishi cross-coupling reactions. The benzyl isomer, conversely, has a methylene (-CH₂-) spacer between the aromatic ring and the zinc atom (Csp³-Zn). This structural difference profoundly impacts their reactivity and application. This document will provide an in-depth examination of the synthesis, properties, and core applications of the Csp²-bonded arylzinc species.
Compound Identification and Physicochemical Properties
Chloro(4-methoxyphenyl)zinc is most commonly generated and utilized in situ as a solution, typically in tetrahydrofuran (THF). Its isolation as a pure, solid material is uncommon in standard laboratory practice due to its inherent reactivity and tendency to exist in complex equilibria in solution.[4][5] The properties are therefore best described in the context of its solution-phase behavior and by referencing its common precursor, 4-haloanisole.
Table 1: Physicochemical Data for Chloro(4-methoxyphenyl)zinc and its Precursor
| Property | Chloro(4-methoxyphenyl)zinc | 4-Bromoanisole (Precursor) |
| Chemical Structure | ![]() | ![]() |
| IUPAC Name | Zinc, chloro(4-methoxyphenyl)- | 1-Bromo-4-methoxybenzene |
| Molecular Formula | C₇H₇ClZnO | C₇H₇BrO |
| Molecular Weight | 207.97 g/mol | 187.04 g/mol |
| CAS Number | Not commonly assigned (typically generated in situ) | 104-92-7[6] |
| Typical Form | 0.5 - 1.0 M solution in THF | Colorless liquid[6] |
| Solubility | Soluble in ethereal solvents (THF, DME)[7] | Insoluble in water; soluble in organic solvents[8] |
| Density | Solution density is solvent-dependent (e.g., ~0.9-1.0 g/mL in THF) | 1.49 g/mL[6] |
| Melting Point | Not applicable (used in solution) | 10 °C[6] |
| Boiling Point | Not applicable (used in solution) | 223 °C[6] |
| ¹H NMR (Expected) ¹ | In THF-d₈: δ ~7.5-7.7 (d, 2H, Ar-H ortho to Zn), ~6.8-6.9 (d, 2H, Ar-H meta to Zn), ~3.7 (s, 3H, -OCH₃) | In CDCl₃: δ 7.39 (d, 2H), 6.78 (d, 2H), 3.79 (s, 3H) |
¹Note on NMR Data: The expected chemical shifts for the organozinc reagent are estimations based on related arylzinc compounds and are highly dependent on concentration and the presence of salts like LiCl. The aromatic signals experience a downfield shift upon insertion of zinc.[9][10]
Synthesis and Handling: A Field-Proven Protocol
The most robust and widely adopted method for preparing functionalized arylzinc halides is the direct insertion of activated zinc metal into an aryl halide. The protocol developed by Knochel and co-workers, which utilizes lithium chloride (LiCl) to activate commercially available zinc dust, is a cornerstone of modern organozinc chemistry.[11][12] The LiCl is crucial as it solubilizes the forming organozinc species from the metal surface, preventing passivation and driving the reaction to completion.[12]
Synthesis Workflow
The synthesis is a straightforward, one-pot procedure performed under an inert atmosphere to prevent degradation by air and moisture.[5]
Caption: General workflow for the synthesis of chloro(4-methoxyphenyl)zinc.
Detailed Experimental Protocol: Synthesis of (4-methoxyphenyl)zinc halide
This protocol is adapted from the LiCl-mediated zinc insertion method.[11][13]
-
Apparatus Preparation: A two-necked, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum is flame-dried under vacuum and subsequently backfilled with argon. This inert atmosphere is maintained throughout the procedure.
-
Reagent Addition: Under a positive flow of argon, the flask is charged with zinc dust (1.5 equivalents) and anhydrous lithium chloride (1.0 equivalent). The flask is gently heated under vacuum to ensure all components are dry, then cooled to room temperature and backfilled with argon.
-
Solvent and Precursor Addition: Anhydrous THF is added via cannula to create a suspension. The mixture is heated to 40 °C. 4-Iodoanisole or 4-bromoanisole (1.0 equivalent) is then added dropwise via syringe over 10-15 minutes. An aryl iodide is generally more reactive than the corresponding bromide.
-
Reaction and Monitoring: The reaction mixture is stirred vigorously at 40-50 °C. The progress of the insertion can be monitored by taking small aliquots, quenching them with I₂, and analyzing by GC-MS to observe the disappearance of the starting aryl halide. The reaction is typically complete within 2-12 hours, depending on the halide used.
-
Completion and Use: Upon completion, the grayish suspension is allowed to cool to room temperature. The resulting organozinc reagent is not isolated but is used directly in the subsequent cross-coupling step. The concentration can be determined via titration if required.
Core Application: The Negishi Cross-Coupling Reaction
The paramount application of chloro(4-methoxyphenyl)zinc is as a nucleophilic partner in the palladium- or nickel-catalyzed Negishi cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between the organozinc reagent and an organic halide or triflate (R-X). Its high functional group tolerance makes it invaluable in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs).[14]
The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[15][16]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organozinc reagent transfers its organic group (the 4-methoxyphenyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. The zinc halide is released as a salt.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected from the coordination sphere, forming the final biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.
Experimental Protocol: A Case Study in Negishi Coupling
This protocol details a representative cross-coupling of in situ generated (4-methoxyphenyl)zinc chloride with 4-bromobenzonitrile.
-
Preparation of the Organozinc Reagent: Following the procedure in Section 2.2, prepare a ~0.5 M solution of (4-methoxyphenyl)zinc halide·LiCl in THF from 4-iodoanisole (1.2 equivalents).
-
Catalyst and Substrate Addition: In a separate, flame-dried Schlenk flask under argon, add 4-bromobenzonitrile (1.0 equivalent), Pd(OAc)₂ (2 mol%), and the phosphine ligand SPhos (4 mol%).
-
Solvent Addition: Add anhydrous THF via cannula to dissolve the solids.
-
Cross-Coupling Reaction: Slowly add the previously prepared organozinc solution (1.2 equivalents) to the catalyst/substrate mixture at room temperature via cannula.
-
Heating and Monitoring: Heat the reaction mixture to 50 °C and stir for 4-16 hours. Monitor the reaction for the consumption of 4-bromobenzonitrile by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile.
Applications in Medicinal Chemistry and Drug Development
The 4-methoxyphenyl motif is a common structural feature in many biologically active molecules. The ability of the Negishi coupling to tolerate sensitive functional groups (esters, nitriles, ketones) makes chloro(4-methoxyphenyl)zinc an ideal reagent for late-stage functionalization in drug discovery programs.[14] It enables the modular construction of biaryl structures, which are privileged scaffolds in medicinal chemistry, appearing in drugs targeting a wide range of diseases. This reaction allows for rapid synthesis of analog libraries for structure-activity relationship (SAR) studies, accelerating the hit-to-lead and lead optimization phases of drug development.
Safety and Disposal
-
Handling: Chloro(4-methoxyphenyl)zinc solutions are air and moisture sensitive. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[5]
-
Reactivity: While less pyrophoric than organolithium or Grignard reagents, organozinc solutions can still be reactive. Avoid contact with protic solvents (water, alcohols) and strong acids.
-
Precursors and Solvents: Precursors such as 4-bromoanisole and solvents like THF are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Disposal: Unused organozinc reagent should be quenched carefully. Slowly add the solution to a stirred, cooled solution of isopropanol or acetone. After the initial reaction subsides, water can be slowly added. The resulting inorganic salts should be disposed of according to institutional hazardous waste guidelines.
Conclusion
Zinc, chloro(4-methoxyphenyl)- is a powerful and versatile arylzinc reagent that serves as a cornerstone in modern synthetic chemistry. Its reliable preparation via LiCl-mediated zinc insertion and its exceptional performance in the Negishi cross-coupling reaction provide chemists with a robust tool for the construction of complex molecular architectures. For researchers in drug development, its functional group tolerance is a key advantage, enabling efficient and modular access to novel biaryl compounds with potential therapeutic value. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for its effective and safe implementation in the laboratory.
References
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]
-
Organic Syntheses. (2013). Nickel-Catalyzed Reductive Cross-Coupling of a Secondary Alkyl Bromide with an Aryl Bromide. Org. Synth., 90, 200. [Link]
-
Wikipedia. Negishi coupling. [Link]
-
Wikipedia. 4-Bromoanisole. [Link]
-
Sandrock, D. L., & Martin, R. E. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 54(1), 133-144. [Link]
-
CK-12 Foundation. Properties of Aryl Halides. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]
-
Iuliano, A., et al. (2020). Uncatalyzed conjugate addition of organozinc halides to enones in DME: a combined experimental/computational study on the role of the solvent and the reaction mechanism. Chemical Science, 11(1), 257-263. [Link]
-
ChemHelp ASAP. (2020). Negishi cross-coupling reaction. [Link]
-
Manolikakes, S. M., Ellwart, M., Stathakis, C. I., & Knochel, P. (2014). Air-stable solid aryl and heteroaryl organozinc pivalates: syntheses and applications in organic synthesis. Chemistry–A European Journal, 20(37), 11988-12003. [Link]
-
Denmark, S. E. The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT DSpace. [Link]
-
NMRS.io. 1H | THF-d8 | NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2023). Properties of Aryl Halides. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Koszinowski, K., & Böhrer, P. (2011). Formation of Organozincate Anions in LiCl-Mediated Zinc Insertion Reactions. Organometallics, 30(16), 4480-4486. [Link]
-
Iuliano, A., et al. (2003). Functionalized Arylzinc Compounds in Ethereal Solvent: Direct Synthesis from Aryl Iodides and Zinc Powder and Application to Pd-Catalyzed Reaction with Allylic Halides. The Journal of Organic Chemistry, 68(10), 3947-3954. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Knochel, P. (2008). Invited Lecture. Institute of Organic Chemistry and Biochemistry of the CAS. [Link]
-
Organic Syntheses. o-ANISALDEHYDE. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Wikipedia. Organozinc chemistry. [Link]
-
Kremsmair, A., et al. (2021). Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis. Organic & Biomolecular Chemistry, 19(11), 2389-2412. [Link]
-
Manolikakes, S. M., et al. (2014). Air-stable solid aryl and heteroaryl organozinc pivalates: syntheses and applications in organic synthesis. Chemistry–A European Journal, 20(37), 11988-12003. [Link]
-
Krasovskiy, A., et al. (2006). Efficient synthesis of functionalized organozinc compounds by the direct insertion of zinc into organic iodides and bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]
- Google Patents.
-
Jasinski, J. P., et al. (2015). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o813–o814. [Link]
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. 4-Methoxybenzylzinc chloride 0.5M tetrahydrofuran 312693-17-7 [sigmaaldrich.com]
- 3. 4-甲氧基苄基氯化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 6. 4-Bromoanisole - Wikipedia [en.wikipedia.org]
- 7. Uncatalyzed conjugate addition of organozinc halides to enones in DME: a combined experimental/computational study on the role of the solvent and the reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmrs.io [nmrs.io]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 12. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient synthesis of functionalized organozinc compounds by the direct insertion of zinc into organic iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 16. Invited Lecture – Paul Knochel [uochb.cz]


